molecular formula C19H20N2O2S B3011282 2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide CAS No. 896676-57-6

2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide

Cat. No.: B3011282
CAS No.: 896676-57-6
M. Wt: 340.44
InChI Key: JZEALQUMMIEJNB-UHFFFAOYSA-N
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Description

2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole core substituted with an ethyl group at the 1-position and a sulfanyl group at the 3-position, linked to an acetamide moiety bearing a methoxyphenyl group.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: Indole derivatives, including this compound, have shown promise in biological studies for their antimicrobial, antiviral, and anticancer activities.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system they interact with .

Future Directions

The development of new indole derivatives with improved pharmacological properties is a promising area of research . These compounds have the potential to be used in the treatment of a variety of diseases.

Preparation Methods

The synthesis of 2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide typically involves the following steps:

Chemical Reactions Analysis

2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide can be compared with other indole derivatives, such as:

Properties

IUPAC Name

2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-3-21-12-18(14-8-4-6-10-16(14)21)24-13-19(22)20-15-9-5-7-11-17(15)23-2/h4-12H,3,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEALQUMMIEJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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